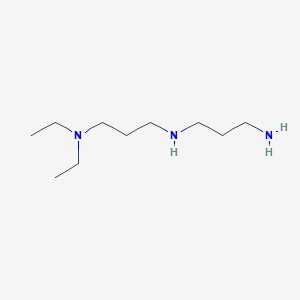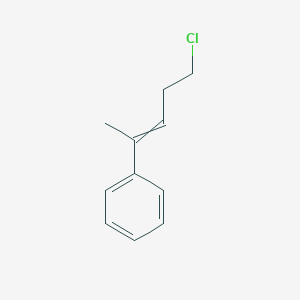![molecular formula C5H13NO6S B14327842 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid CAS No. 106665-18-3](/img/structure/B14327842.png)
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It contains both amino and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in a wide range of chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 1,2-dihydroxyethane with an appropriate sulfonic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through various separation techniques such as crystallization or distillation. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, which may have distinct properties and applications.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols.
科学研究应用
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and applications.
相似化合物的比较
Similar Compounds
2-Aminoethanesulfonic acid:
3-Aminopropanesulfonic acid: Similar in having both amino and sulfonic acid groups but with a different carbon chain length.
Uniqueness
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
106665-18-3 |
|---|---|
分子式 |
C5H13NO6S |
分子量 |
215.23 g/mol |
IUPAC 名称 |
3-(1,2-dihydroxyethylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H13NO6S/c7-2-5(9)6-1-4(8)3-13(10,11)12/h4-9H,1-3H2,(H,10,11,12) |
InChI 键 |
LRJWCCMSGYYMBF-UHFFFAOYSA-N |
规范 SMILES |
C(C(CS(=O)(=O)O)O)NC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
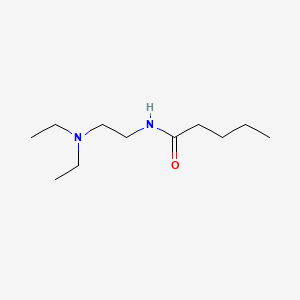
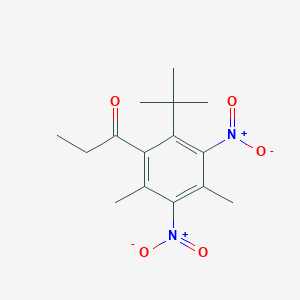
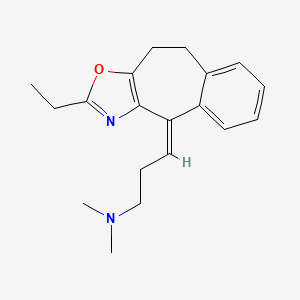
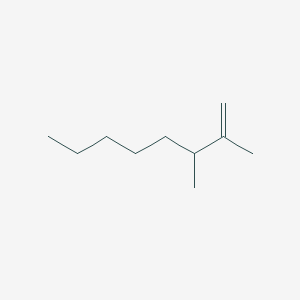
![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

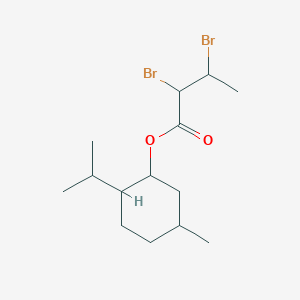
![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)

